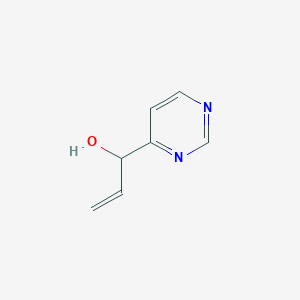

1-(Pyrimidin-4-yl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

1-pyrimidin-4-ylprop-2-en-1-ol |

InChI |

InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-5-9-6/h2-5,7,10H,1H2 |

InChI Key |

QNKNMJQTCHRNGD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=NC=NC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrimidin 4 Yl Prop 2 En 1 Ol and Analogous Structures

Direct Synthesis Strategies for 1-(Pyrimidin-4-yl)prop-2-en-1-ol

Direct synthesis methods provide the most straightforward pathways to this compound. These strategies often involve the formation of carbon-carbon bonds on a pre-existing pyrimidine (B1678525) ring or the addition of functional groups to a pyrimidine-containing precursor.

Alkylation and Arylation Approaches on Pyrimidine Precursors

Alkylation and arylation reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. In the context of pyrimidine chemistry, these reactions can be employed to introduce the allyl group necessary for forming the target compound.

One approach involves the regiodivergent alkylation of pyridines, a related nitrogen-containing heterocycle, which can provide insights into pyrimidine alkylation. A method utilizing 1,1-diborylalkanes allows for the selective installation of an alkyl group at either the C2 or C4 position of pyridines by choosing between methyllithium (B1224462) or sec-butyllithium (B1581126) as an activator. acs.org This suggests that similar strategies could be adapted for the C4-allylation of pyrimidine rings.

Arylation of pyrimidine precursors is another viable strategy. Metal-free arylation of pyrimidines has been demonstrated using 2-sulfonylpyrimidines, which react selectively with thiols under aqueous conditions. acs.org While this specific method introduces an arylthioether, it highlights the potential for functionalizing the pyrimidine ring at various positions. Further research could adapt these conditions for the introduction of an allyl group.

The following table summarizes different approaches for the functionalization of pyrimidine and related heterocyclic precursors.

| Precursor Type | Reagent/Catalyst | Position of Functionalization | Reference |

| Pyridines | 1,1-diborylalkanes with alkyllithium activators | C2 or C4 | acs.org |

| 2-Sulfonylpyrimidines | Thiols (for arylation) | C2 | acs.org |

| α-Amino acid-derived pyridinium (B92312) salts | Arylboroxines with Nickel catalyst | α-position to the ester | acs.org |

| Arenes | Heteroaryl boronic acids with Cu2O catalyst | Allylic C(sp3)-H position | organic-chemistry.org |

Carbonyl Additions to Pyrimidine-Containing Aldehydes or Ketones

A more direct and widely used method for synthesizing this compound involves the addition of a nucleophile to a carbonyl group. masterorganicchemistry.com Specifically, the reaction of a suitable allyl nucleophile with pyrimidine-4-carbaldehyde (B152824) would yield the desired allylic alcohol.

The reactivity of the carbonyl group is central to this approach. The carbonyl carbon is electrophilic and readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate which is then protonated to give the alcohol. libretexts.orgyoutube.com The choice of the allylating agent is crucial. Grignard reagents (allylmagnesium halides) or organolithium reagents (allyllithium) are common choices for this transformation.

The general scheme for this reaction is as follows:

Pyrimidine-4-carbaldehyde + Allyl-Metal → this compound

This reaction is typically carried out in an ether solvent like THF. youtube.com The success of this reaction depends on the stability of the pyrimidine ring to the strongly basic conditions of the organometallic reagents.

Rearrangement Reactions

While less direct for the synthesis of this compound, rearrangement reactions can be powerful tools in organic synthesis. For instance, the Overman rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, is used to convert allylic alcohols to allylic amines with a transfer of stereochemistry. youtube.com Although this reaction transforms an alcohol, it underscores the utility of rearrangements in accessing functionalized allylic systems. A new stereoselective method for synthesizing (Z)-vinylsilane allylic alcohols utilizes a 1,4-O→sp2C silyl (B83357) rearrangement of silyl ether precursors, demonstrating the potential of rearrangements in forming allylic alcohols. capes.gov.br

Stereoselective Approaches in the Synthesis of Chiral Allylic Pyrimidines

The synthesis of a single enantiomer of a chiral molecule is of paramount importance, particularly in the pharmaceutical industry. Stereoselective methods aim to produce one enantiomer in excess over the other.

Asymmetric Reduction Methods

Asymmetric reduction of a prochiral ketone, such as 4-acetylpyrimidine, offers a direct route to enantiomerically enriched 1-(pyrimidin-4-yl)ethanol, a saturated analog of the target compound. These methods can often be adapted for α,β-unsaturated ketones.

Catalytic asymmetric reduction using chiral catalysts is a highly efficient method. wikipedia.org Transition metal complexes with chiral ligands, such as those based on rhodium or ruthenium, are commonly employed for the hydrogenation of ketones. rsc.orgnih.gov For example, Ru complexes with chiral diphosphine and amine-based ligands have shown high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov

Organocatalysis also provides powerful tools for asymmetric reductions. rsc.org Chiral oxazaborolidines, often used in Corey-Bakshi-Shibata (CBS) reductions, can effectively reduce ketones to alcohols with high enantioselectivity. youtube.com

Enzyme-catalyzed reductions are another important approach. Dehydrogenases from various microorganisms can reduce ketones to chiral alcohols with excellent enantiomeric excesses. nih.gov

The table below presents a comparison of different asymmetric reduction methods.

| Method | Catalyst/Reagent | Substrate Type | Key Features | Reference |

| Catalytic Hydrogenation | Rhodium or Ruthenium complexes with chiral ligands | Ketones | High activity and enantioselectivity | rsc.orgnih.gov |

| CBS Reduction | Chiral oxazaborolidine with borane | Ketones | High enantioselectivity for simple ketones | youtube.com |

| Enzymatic Reduction | Dehydrogenases | Ketones, β-keto esters | Excellent enantiomeric excesses | nih.gov |

Enantioselective Addition Reactions

Enantioselective addition of an allyl group to an aldehyde is a powerful strategy for constructing chiral allylic alcohols directly. This can be achieved using chiral catalysts that control the facial selectivity of the nucleophilic attack on the carbonyl group.

One of the most straightforward methods for synthesizing chiral amines involves the enantioselective three-component coupling of terminal alkynes, aldehydes, and amines, catalyzed by copper(I) complexes with chiral ligands like Pyrinap. nih.gov While this produces propargylic amines, the principles can be extended to the synthesis of allylic alcohols.

The development of asymmetric organocatalysis has provided new avenues for such transformations. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) reactions, demonstrating the ability of small organic molecules to induce high levels of stereoselectivity. youtube.com Similar catalytic systems could potentially be developed for the enantioselective allylation of pyrimidine-4-carbaldehyde.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. acs.orgbohrium.comnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed and ideally recycled. acs.org

While a specific chiral auxiliary-mediated synthesis of this compound is not extensively documented, the synthesis of analogous chiral alcohols and other substituted pyrimidines has been achieved using this methodology. For instance, pyrimidinone-based chiral auxiliaries have been successfully employed in asymmetric aldol reactions. benthamdirect.com The (S)-4-isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one auxiliary has demonstrated excellent stereocontrol in reactions involving titanium and lithium enolates, affording syn and anti aldol products with high diastereoselectivity. benthamdirect.com This approach could theoretically be adapted to introduce a chiral hydroxypropyl group onto a pyrimidine precursor.

Another relevant example is the use of (R)-phenylglycinol as a chiral auxiliary in a Strecker reaction for the synthesis of chiral α-amino acids containing a bicyclo[1.1.1]pentane (BCP) moiety, which serves as a phenyl bioisostere. nih.gov This demonstrates the utility of amino alcohol-derived auxiliaries in controlling stereochemistry in the synthesis of complex molecules.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Product Type | Reference |

| (S)-4-Isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one | Aldol Reaction | syn and anti Aldol Products | benthamdirect.com |

| (R)-Phenylglycinol | Strecker Reaction | Chiral α-Amino Acids | nih.gov |

| Oxazolidinones (Evans Auxiliaries) | Alkylation, Aldol, Diels-Alder | Various Chiral Building Blocks | researchgate.net |

| Camphorsultam | Various | Various Chiral Compounds | bohrium.com |

Catalytic Asymmetric Syntheses (e.g., use of chiral metal complexes)

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net This is often achieved through the use of chiral metal complexes where a central metal ion is coordinated to a chiral ligand.

The synthesis of chiral pyrimidyl-alkanols has been accomplished through the enantioselective alkylation of pyrimidine-5-carbaldehydes with dialkylzincs in the presence of a chiral amino alcohol catalyst. ajol.info For example, using (1S,2R)-N,N-dibutylnorephedrine as the catalyst, high enantioselectivities (up to 94% ee) have been achieved in the ethylation and butylation of various pyrimidine-5-carbaldehydes. ajol.info A similar approach involving the catalytic asymmetric allylation of pyrimidine-4-carbaldehyde would be a direct route to this compound.

The development of chiral-at-metal complexes, where the stereogenicity resides at the metal center itself, offers another avenue for asymmetric catalysis. rasayanjournal.co.intandfonline.com These complexes can act as effective catalysts in a variety of transformations. For instance, iridium and rhodium complexes with chiral geometries have been used in asymmetric photoredox catalysis. tandfonline.com

Table 2: Examples of Catalytic Asymmetric Synthesis of Chiral Alcohols

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (1S,2R)-N,N-Dibutylnorephedrine / Dialkylzinc | Alkylation | Pyrimidine-5-carbaldehyde | 5-Pyrimidyl-alkanol | Up to 94% | ajol.info |

| Chiral-at-Cobalt EDTA Complex / Diisopropylzinc | Alkylation | Pyrimidine-5-carbaldehyde | (R)-5-Pyrimidyl-alkanol | Up to 94% | rasayanjournal.co.in |

| Chiral Bipyridine N,N'-Dioxides / Allyltrichlorosilane | Allylation | Aliphatic Aldehydes | Chiral Homoallylic Alcohols | Not Specified | cuni.cz |

Synthesis of this compound via Pyrimidine Ring Formation

An alternative to functionalizing a pre-formed pyrimidine ring is to construct the heterocycle from acyclic precursors. This approach allows for the incorporation of the desired side chain at an early stage.

Cyclocondensation Reactions from Chalcone (B49325) Precursors

The condensation of chalcones (1,3-diaryl-2-propen-1-ones) with urea (B33335) or its derivatives is a classical and widely used method for the synthesis of pyrimidine rings. cuni.cznih.govnih.govresearchgate.netyoutube.comresearchgate.netyoutube.commiami.edu The reaction typically proceeds by heating the chalcone and urea in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent. researchgate.netmdpi.comorganic-chemistry.org

To synthesize this compound via this method, a hypothetical chalcone precursor would be required where one of the "aryl" groups is replaced by a protected or latent form of the vinyl group, and the other is a suitable leaving group or a group that can be converted to a hydrogen atom. A more plausible approach would be the cyclocondensation of a β-dicarbonyl compound with an amidine, a well-established route to pyrimidines.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient and atom-economical. acs.orgbohrium.comrasayanjournal.co.inmdpi.comorganic-chemistry.orgjmaterenvironsci.commdpi.combiochemden.com The Biginelli reaction is a classic example of an MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. jmaterenvironsci.combiochemden.com The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. biochemden.com Variations of the Biginelli reaction have been developed to allow for a wider range of substituents on the pyrimidine ring. jmaterenvironsci.com

A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgmdpi.comorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps and tolerates a wide range of functional groups, making it a versatile method for preparing diversely substituted pyrimidines. acs.orgmdpi.comorganic-chemistry.org This strategy could potentially be employed to construct the this compound scaffold from simple alcohol precursors.

Annulation and Heterocycle Fusion Approaches

Annulation strategies involve the formation of a new ring onto an existing one. In the context of pyrimidine synthesis, this could involve the reaction of a precursor bearing a furan (B31954) or thiophene (B33073) ring, which is then transformed into the pyrimidine ring. A one-step ring transformation/ring annulation approach has been used to synthesize pyrrolo[2,3-d]pyrimidines. acs.org More recently, a "deconstruction-reconstruction" strategy has been developed where a complex pyrimidine-containing molecule is cleaved into a simpler three-carbon building block, which can then be used in various heterocycle-forming reactions to generate diverse pyrimidine and azole analogues. nih.govnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. benthamdirect.comrasayanjournal.co.injmaterenvironsci.com In the context of pyrimidine synthesis, several green chemistry approaches have been explored. benthamdirect.comrasayanjournal.co.injmaterenvironsci.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. mdpi.comacs.org The synthesis of pyrimidine derivatives from chalcones and urea has been successfully carried out under microwave irradiation, demonstrating the efficiency of this technique. mdpi.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.govnih.gov This method has been applied to the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in aqueous media, showcasing its potential for environmentally friendly synthesis. nih.gov

Solvent-free reactions and the use of greener solvents, such as water or ionic liquids, are also key principles of green chemistry. rasayanjournal.co.injmaterenvironsci.com The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved under solvent-free conditions via a multicomponent reaction. mdpi.com

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Technique | Reaction Type | Advantages | References |

| Microwave Irradiation | Cyclocondensation of chalcones with urea | Shorter reaction times, higher yields, environmentally friendly | mdpi.comacs.org |

| Ultrasound Irradiation | Synthesis of pyrazolo[1,5-a]pyrimidines | Use of aqueous media, efficient | nih.govnih.gov |

| Solvent-Free Conditions | Multicomponent synthesis of aminopyrido[2,3-d]pyrimidines | Reduced waste, eco-friendly | mdpi.com |

| Catalysis in Water | Synthesis of pyrano[2,3,d]pyrimidines | Environmentally benign solvent | jmaterenvironsci.com |

Ultrasound-Promoted Synthesis

Ultrasound irradiation has emerged as a powerful green chemistry tool for accelerating organic reactions. The physical phenomenon of acoustic cavitation enhances mass transfer and energy input, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. researchgate.netmdpi.com

While a specific ultrasound-promoted synthesis of this compound is not explicitly detailed in the reviewed literature, the application of sonication in the synthesis of various pyrimidine and pyridine (B92270) derivatives is well-established. For instance, ultrasound has been effectively used in the multicomponent synthesis of dihydropyrimidin-2(1H)-(thio)ones and pyridin-2(1H)-one derivatives. mdpi.comnih.gov One study describes a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasonic irradiation to produce polysubstituted pyridin-2(1H)-ones in excellent yields (up to 93%) in as little as 30 minutes. researchgate.netnih.gov Another report details the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines via cyclocondensation, achieving high yields in 5-17 minutes under ultrasound irradiation. nih.gov

These examples demonstrate the potential of ultrasound to facilitate the key bond-forming reactions necessary for constructing the pyrimidine core and introducing functional groups. A plausible approach for synthesizing the target molecule could involve the ultrasound-assisted addition of an allyl organometallic reagent to pyrimidine-4-carbaldehyde. The application of ultrasound could potentially enhance the reaction rate and yield, as seen in other syntheses of allylic alcohols. rsc.orgnih.gov

Table 1: Ultrasound-Promoted Synthesis of Analogous Heterocyclic Compounds

| Reactants | Catalyst/Conditions | Product | Yield | Time | Reference |

|---|---|---|---|---|---|

| Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine Hydrate | Piperidine, EtOH, Ultrasound (rt) | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives | 93% | 30 min | researchgate.net |

| 1,3-Dicarbonyl compounds, 2-Phenyl-1,2,3-triazole-4-carbaldehyde, Urea/Thiourea | Sm(ClO₄)₃, Ultrasound | 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Good | Short | mdpi.com |

| β-Enaminones, 5-Amino-1,2,4-triazole | Acetic Acid, Ultrasound (99°C) | 1,2,4-Triazolo[1,5-a]pyrimidines | Excellent | 5-17 min | nih.gov |

Deep Eutectic Solvent Applications

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents. nih.gov They are typically formed from a mixture of a hydrogen bond acceptor (HBA), like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea or lactic acid. nih.govrsc.orggoogle.com Their unique properties, including low volatility, high thermal stability, and tunable polarity, make them attractive media and even catalysts for organic synthesis. wiley.comresearchgate.net

There are no specific reports on the synthesis of this compound using deep eutectic solvents. However, research has demonstrated the successful use of DESs in reactions to form allylic alcohols and other nitrogen-containing heterocycles. A notable study describes the allylic alkylation of various amines using allylic alcohols in a DES composed of choline chloride and lactic acid at room temperature. rsc.orgresearchgate.netchemrxiv.orgchemrxiv.org This metal-free approach proceeds with high yields and represents a significant improvement over methods requiring high temperatures or metal catalysts. rsc.org This suggests that a DES could act as a suitable medium and promoter for the reaction between pyrimidine-4-carbaldehyde and an allylating agent.

The use of DESs can offer several advantages, including enhanced reaction rates, simplified product isolation, and catalyst recycling. nih.gov The preparation of DESs is straightforward, often involving simply heating and stirring the components. nih.govgoogle.com

Table 2: Synthesis of Analogous Compounds Using Deep Eutectic Solvents

| Reactants | DES System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Anilines, Allylic Alcohols | Choline Chloride/Lactic Acid | Room Temperature | Allylic Anilines | High | rsc.org |

| Indole Derivatives, Allylic Alcohols | Choline Chloride/Lactic Acid | Room Temperature | Allylated Indoles | High | researchgate.net |

| γ-Alkynoic Acids | Choline Chloride/Urea (1:2) | 90°C, 10 min | Alkylidene Lactams | Good | nih.gov |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, increase yields, and improve product purity. beilstein-journals.orgnih.govnih.gov The direct and efficient heating of reactants by microwave irradiation often leads to faster and more selective transformations compared to conventional heating. nih.govsphinxsai.com

The synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has also been achieved via a microwave-assisted multi-component reaction, highlighting the utility of this technology for constructing complex heterocyclic systems efficiently and in a green manner. nih.gov These findings strongly support the feasibility of developing a microwave-assisted protocol for the synthesis of this compound, likely through the addition of an allyl nucleophile to pyrimidine-4-carbaldehyde, which would benefit from the rapid and controlled heating provided by microwaves.

Table 3: Microwave-Assisted Synthesis of Pyrimidine Analogs

| Reactants | Conditions | Product Type | Yield | Time | Reference |

|---|---|---|---|---|---|

| β-Ketonitrile, Hydrazine, β-Ketoester, Acetic Acid | Methanol, 150°C, MW | Pyrazolo[1,5-a]pyrimidinone | 52% | ~2 hours | nih.gov |

| 2-Aminopyrimidine, Aromatic Aldehydes, Active Methylene (B1212753) Reagents | MW Irradiation | Pyrimido[1,2-a]pyrimidines | Not specified | Not specified | rsc.org |

| 2-Aminopyridine, Cyanamide, Aromatic Aldehydes | Pyridine, 120°C, MW | Pyridinyl-1,3,5-triazine-2,4-diamines | up to 70% | 15 min | nih.gov |

Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, reproducibility, and precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.gov These features make it an ideal platform for optimizing and scaling up the synthesis of valuable chemical entities.

Direct synthesis of this compound using flow chemistry is not documented. However, flow chemistry has been successfully employed for the synthesis of various pyrimidine derivatives and other heterocycles. researchgate.netmdpi.com For example, a continuous-flow retro-Diels-Alder reaction has been developed for the preparation of pyrimidinone derivatives, with higher yields compared to batch and microwave methods. researchgate.net In one instance, fused pyrimidinones (B12756618) were synthesized with flow rates of 0.5 mL/min at temperatures ranging from 120-250°C. researchgate.net

Table 4: Flow Chemistry Synthesis of Pyrimidine Derivatives and Analogs

| Starting Materials | Flow Conditions | Product Type | Yield | Residence Time | Reference |

|---|---|---|---|---|---|

| Condensed Pyrimidinone Derivatives | Toluene/MeCN or MeOH, 120-250°C, 0.5 mL/min | Fused Pyrimidinones | Higher than batch | Not specified | researchgate.net |

| Sugar-containing Pyrimidine Precursors | 30-40°C | Sugar-containing Pyrimidine Derivatives | 34.8-69.1% | 40 min | researchgate.net |

| Imatinib Precursors | Pd-catalyst, high temperature | Imatinib | 58% | 48 min | nih.gov |

Reactivity and Derivatization Pathways of 1 Pyrimidin 4 Yl Prop 2 En 1 Ol

Transformations of the Allylic Alcohol Moiety

The allylic alcohol group is a versatile functional group that can undergo oxidation, reduction, halogenation, and various functional group interconversions. nih.gov The adjacent carbon-carbon double bond significantly influences the reactivity of the hydroxyl group and the allylic carbon.

The oxidation of the secondary allylic alcohol in 1-(pyrimidin-4-yl)prop-2-en-1-ol yields the corresponding α,β-unsaturated ketone, 1-(pyrimidin-4-yl)prop-2-en-1-one. This transformation is a key step in the synthesis of various pyrimidine-based compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for the oxidation of allylic alcohols include the Oppenauer oxidation, which is highly effective for converting allylic alcohols to α,β-unsaturated ketones using a catalyst like aluminum isopropoxide in the presence of a hydride acceptor such as acetone. byjus.com Other reagents such as manganese dioxide (MnO₂) are chemoselective for the oxidation of allylic and benzylic alcohols. Chromium-based reagents, while effective, are often avoided due to their toxicity. iomcworld.com Biocatalytic methods using enzymes like P450 monooxygenases also represent a green alternative for allylic oxidation. nih.gov

The resulting enone, 1-(pyrimidin-4-yl)prop-2-en-1-one, is a valuable synthetic intermediate. Its conjugated system makes it susceptible to Michael additions and other conjugate additions, further expanding its synthetic utility.

| Reactant | Product | Reagents | Reaction Type |

| This compound | 1-(Pyrimidin-4-yl)prop-2-en-1-one | MnO₂, Oppenauer reagents (e.g., Al(O-i-Pr)₃, acetone), PCC | Oxidation |

The reduction of this compound can proceed via two main pathways: reduction of the carbon-carbon double bond or reduction of the pyrimidine (B1678525) ring. The reduction of the corresponding ketone, 1-(pyrimidin-4-yl)prop-2-en-1-one, typically regenerates the allylic alcohol.

For the selective reduction of the enone back to the allylic alcohol, reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used, often in the presence of cerium(III) chloride (the Luche reduction), which enhances the 1,2-selectivity for reducing the carbonyl group over the alkene. masterorganicchemistry.comyoutube.com Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that also achieves this transformation. libretexts.org

Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) of this compound would be expected to reduce the carbon-carbon double bond, yielding the saturated alcohol, 1-(pyrimidin-4-yl)propan-1-ol. Under more forcing conditions (higher pressure and temperature), the pyrimidine ring itself can also be hydrogenated to a dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivative. google.com

| Reactant | Product | Reagents | Reaction Type |

| 1-(Pyrimidin-4-yl)prop-2-en-1-one | This compound | NaBH₄, LiAlH₄ | Reduction |

| This compound | 1-(Pyrimidin-4-yl)propan-1-ol | H₂, Pd/C | Catalytic Hydrogenation |

The hydroxyl group of the allylic alcohol can be replaced by a halogen atom through various substitution reactions. These reactions often proceed via an S_N1 or S_N2' mechanism, which can lead to the formation of rearranged products due to the resonance-stabilized allylic carbocation intermediate.

For instance, treatment with thionyl chloride (SOCl₂) would yield 4-(1-chloroprop-2-en-1-yl)pyrimidine, while phosphorus tribromide (PBr₃) would produce the corresponding bromo derivative. These allylic halides are highly reactive and serve as excellent electrophiles for subsequent nucleophilic substitution reactions. youtube.com Another approach is radical allylic halogenation, which typically uses N-bromosuccinimide (NBS) to replace an allylic hydrogen with a bromine atom. ucalgary.calibretexts.org However, for the target molecule, this would compete with substitution at the methyl group.

| Reactant | Product | Reagents | Reaction Type |

| This compound | 4-(1-Chloroprop-2-en-1-yl)pyrimidine | SOCl₂, Appel reaction (PPh₃, CCl₄) | Halogenation |

| This compound | 4-(1-Bromoprop-2-en-1-yl)pyrimidine | PBr₃, HBr | Halogenation |

Beyond halogenation, the hydroxyl group can be converted into other functional groups such as ethers and esters. These transformations are standard in organic synthesis and allow for fine-tuning of the molecule's properties.

Etherification: The alcohol can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Ester derivatives can be readily prepared by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed. These ester derivatives are often used as protecting groups or to introduce new functionalities. nih.gov

Modifications and Reactions of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. youtube.com

Direct electrophilic aromatic substitution on the pyrimidine ring is significantly more difficult than on benzene (B151609) or even pyridine. youtube.com The two nitrogen atoms strongly deactivate the ring towards electrophiles. When such reactions do occur, they preferentially take place at the C-5 position, which is the most electron-rich carbon in the ring. researchgate.net

For this compound, the substituent at C-4 does not strongly activate the ring for electrophilic attack. Therefore, harsh reaction conditions would likely be required for reactions such as nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using Br₂ with a Lewis acid). The presence of activating groups, such as hydroxyl or amino groups directly attached to the pyrimidine ring, is typically necessary to facilitate electrophilic substitution under milder conditions. researchgate.net An alternative strategy to enhance reactivity is the formation of a pyrimidine N-oxide, which can direct electrophilic attack, although this is more commonly applied in pyridine chemistry. quimicaorganica.org It is important to note that under certain conditions, electrophiles may react with the nitrogen atoms (N-alkylation, N-acylation) or the side chain instead of the ring carbons. youtube.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyrimidines

The pyrimidine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the carbon atoms in the pyrimidine ring towards nucleophilic attack is significantly influenced by the nature and position of substituents. In the context of this compound and related structures, the presence of leaving groups such as halogens at positions C2, C4, and C6 makes them primary sites for SNAr.

Generally, for 2,4-disubstituted pyrimidines, nucleophilic attack is favored at the C4 position. wuxiapptec.com However, the regioselectivity of these reactions can be highly sensitive to electronic and steric effects, as well as reaction conditions. wuxiapptec.comstackexchange.com The presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine, for instance, can direct the substitution to the C2 position. wuxiapptec.com Similarly, in 2-MeSO2-4-chloropyrimidine, SNAr reactions with alkoxides occur selectively at C2 due to the formation of a hydrogen bond between the methylsulfonyl group and the incoming nucleophile, which lowers the transition state energy for C2 attack. wuxiapptec.com

For symmetrically substituted 4,6-dichloropyrimidines, SNAr reactions can proceed efficiently with various amine nucleophiles. mdpi.com The reactivity is enhanced because the second nitrogen atom in the ring helps to stabilize the anionic Meisenheimer complex intermediate. uniatlantico.edu.co However, unexpected products can arise from solvolysis and condensation processes, influenced by the specific reaction conditions and the concentration of nucleophiles like alkoxide ions. mdpi.comuniatlantico.edu.co

Quantum mechanics (QM) calculations have been employed to understand and predict the regioselectivity of SNAr reactions on substituted pyrimidines. wuxiapptec.com These calculations can evaluate the relative energies of transition states for substitution at different positions, providing insights that are not always intuitive from simple electronic or steric arguments alone. wuxiapptec.comwuxiapptec.com For example, transition state calculations for the reaction of 2,4-dichloropyrimidines with different substituents have shown that the energy barrier for C2 versus C4 substitution can be small, yet lead to high selectivity under specific conditions. wuxiapptec.com

Table 1: Regioselectivity in SNAr Reactions of Substituted Pyrimidines

| Pyrimidine Substrate | Nucleophile | Major Product | Reference(s) |

| 2,4-Dichloropyrimidine | General Nucleophiles | C4-Substitution | wuxiapptec.com |

| 6-Alkoxy-2,4-dichloropyrimidine | Amines | C2-Substitution | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | Alkoxides | C2-Substitution | wuxiapptec.com |

| 4,6-Dichloropyrimidines | Amines | C4/C6-Substitution | mdpi.com |

Cyclization and Fused Heterocycle Formation

The functional groups present in this compound, namely the pyrimidine ring and the allyl alcohol moiety, provide versatile handles for the construction of various fused heterocyclic systems. These reactions often proceed through intramolecular cyclization or intermolecular condensation followed by cyclization.

Pyrrolo-, Pyrazolo-, and Thiopyrano[d]pyrimidine Ring Systems

Pyrrolopyrimidines: While direct synthesis from this compound is not explicitly detailed in the provided context, the general strategies for synthesizing fused pyrimidines suggest that derivatization of the allyl alcohol, followed by intramolecular cyclization, could be a viable route.

Pyrazolopyrimidines: These fused systems are commonly synthesized through the reaction of a pyrimidine derivative containing a hydrazine (B178648) or a related nitrogen nucleophile with a suitable electrophile, or by the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. mdpi.comnih.govnih.govnih.gov For instance, the reaction of aminopyrazoles with enones can lead to the formation of pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov Multicomponent reactions have also been developed for the efficient synthesis of variously substituted pyrazolo[1,5-a]pyrimidines. mdpi.com

Thiopyranopyrimidines: The synthesis of thiopyranopyrimidines can be achieved through various cyclization strategies. One common approach involves the reaction of a pyrimidine derivative bearing a thiol group with an appropriate electrophile containing a carbon-carbon double or triple bond, followed by intramolecular cyclization.

Pyrimido[4,5-d]pyrimidine (B13093195) and Pyrimido[5,4-d]pyrimidine (B1612823) Scaffolds

Pyrimido[4,5-d]pyrimidines: This class of fused heterocycles can be synthesized through several routes. A common method involves the condensation of 6-aminouracil (B15529) derivatives with various electrophiles. researchgate.netrsc.org For example, the reaction of 6-amino-1,3-dimethyluracil (B104193) with primary amines and aldehydes leads to the formation of the pyrimido[4,5-d]pyrimidine core. researchgate.net Another approach is the three-component condensation of aldehydes, amines (like aminouracil or aminopyrimidine derivatives), and active methylene (B1212753) compounds. rsc.org These reactions can be catalyzed by either acids or bases. rsc.org

Pyrimido[5,4-d]pyrimidines: The synthesis of these scaffolds often starts from appropriately substituted pyrimidines. researchgate.networdpress.comnih.govnih.gov A key starting material for accessing this ring system is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, which can undergo sequential nucleophilic substitutions to introduce various functional groups. researchgate.networdpress.com By carefully controlling the reaction conditions, such as temperature and the rate of addition of nucleophiles, a high degree of regioselectivity can be achieved. researchgate.networdpress.com Another synthetic strategy involves the cyclization of a 5-aminopyrimidine (B1217817) derivative where the amino group and an adjacent substituent react to form the second pyrimidine ring. For example, reduction of a nitro group to an amino group, followed by cyclization with urea (B33335), can afford the pyrimido[5,4-d]pyrimidine tetraone. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound and its derivatives is crucial for controlling the reaction pathways and optimizing the synthesis of desired products.

Detailed Reaction Mechanisms (e.g., Michael addition, cyclization, retro Diels-Alder)

Michael Addition: The α,β-unsaturated system in the prop-2-en-1-ol side chain of the title compound is susceptible to Michael addition. In the context of pyrimidine derivatives, Michael additions are common reactions. For instance, the addition of nucleophiles to nitroalkenes catalyzed by enzymes or small molecules is a well-established method for forming new carbon-carbon bonds. rsc.orgresearchgate.net The mechanism involves the formation of an enolate or a related nucleophile from the donor, which then attacks the β-carbon of the acceptor. researchgate.net Intramolecular Michael additions in uridine (B1682114) derivatives have also been observed, leading to cyclonucleosides. acs.org

Cyclization: Many of the syntheses of fused pyrimidine systems involve a cyclization step. mdpi.comnih.govnih.gov This can occur through various mechanisms, including nucleophilic attack of an amino or hydroxyl group onto a carbonyl or a carbon-nitrogen double bond, followed by dehydration or elimination of another small molecule. nih.gov In the synthesis of pyrazolo[1,5-a]pyrimidines, the proposed mechanism involves a Michael addition of an aminopyrazole to an enaminone, followed by intramolecular cyclization and elimination. nih.gov

Retro-Diels-Alder Reaction: The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction and is typically initiated by heat. wikipedia.orgmasterorganicchemistry.comwikipedia.org This reaction is a concerted, pericyclic process that proceeds through a single transition state. wikipedia.orgwikipedia.org It is a useful synthetic tool for generating dienes and dienophiles from cyclohexene (B86901) derivatives. wikipedia.orgnih.gov The reaction is particularly favorable when one or both of the resulting fragments are highly stable, such as an aromatic compound. masterorganicchemistry.com Continuous-flow techniques have been shown to be efficient for carrying out rDA reactions at elevated temperatures in a controlled manner. nih.gov

Intermediates and Transition State Analysis

The study of reaction intermediates and transition states provides deep insights into reaction mechanisms and selectivity.

Intermediates: In SNAr reactions, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic species formed by the addition of the nucleophile to the aromatic ring. uniatlantico.edu.co The stability of this intermediate is a major factor in determining the reaction rate and regioselectivity. wuxiapptec.comuniatlantico.edu.co In cyclization reactions, various open-chain or partially cyclized intermediates can be formed. For example, in the synthesis of pyrimido[1,6-c]quinazolines, a tautomeric intermediate is proposed to precede the intramolecular cyclization. nih.gov

Transition State Analysis: Computational chemistry plays a vital role in analyzing transition states. For SNAr reactions, the calculation of transition state energies for competing pathways can accurately predict the observed regioselectivity. wuxiapptec.com For example, the energy difference between the transition states for C2 and C4 substitution in dichloropyrimidines can explain the preferential formation of one isomer over the other. wuxiapptec.com In some cases, particularly with certain nucleophiles, the SNAr reaction may proceed through a concerted mechanism without a distinct intermediate, involving a single transition state. acs.orgstrath.ac.uk For other complex reactions like the cyclization of 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives, computational studies have helped to elucidate a stepwise transacylation mechanism by comparing the energy barriers of different possible pathways, including a potential [4+2] cycloaddition. acs.org

Applications of 1 Pyrimidin 4 Yl Prop 2 En 1 Ol As a Synthetic Intermediate

Building Block for Complex Organic Synthesis

The unique combination of a heteroaromatic ring and an allylic alcohol functional group in 1-(pyrimidin-4-yl)prop-2-en-1-ol positions it as a strategic starting material for the synthesis of diverse and complex organic compounds.

The creation of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a formidable challenge in organic synthesis. The hydroformylation of trisubstituted alkenes, a reaction that could theoretically generate such centers, is often inefficient. However, strategies using directing groups can overcome these limitations by promoting reactions at sterically hindered sites. nih.gov

The structure of this compound, specifically its allylic alcohol group, presents an opportunity for creating a quaternary carbon. While the direct formation of a quaternary center via hydroformylation is historically considered unfavorable (a concept known as Keulemans' rule), modern catalytic methods are changing this paradigm. nih.gov The pyrimidine (B1678525) nitrogen atoms or the hydroxyl group could potentially act as coordinating sites for a catalyst, directing the addition of a formyl group to the tertiary carbon of the double bond. This directed approach could facilitate the synthesis of α-quaternary aldehydes, which are valuable precursors for a variety of complex molecules.

| Potential Reaction | Substrate Moiety | Potential Product Feature | Enabling Strategy |

| Directed Hydroformylation | Allyl Group | α-Quaternary Aldehyde | Intramolecular coordination via pyrimidine-N or alcohol-O |

| Claisen Rearrangement | Allyl Ether Derivative | γ-Quaternary Carbonyl | Thermal or metal-catalyzed rearrangement |

Cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, offer an efficient pathway to complex molecules from simple starting materials. The bifunctional nature of this compound makes it an ideal scaffold for initiating such cascades. The molecule possesses several reactive sites that can be sequentially or concertedly engaged:

The Pyrimidine Ring: The nitrogen atoms are nucleophilic and can participate in annulation reactions.

The Allyl Group: The double bond is susceptible to a range of transformations including Michael additions, cycloadditions, and epoxidation.

The Hydroxyl Group: This group can be derivatized to modulate reactivity or act as a nucleophile or directing group.

This array of functionalities allows for the design of cascade sequences to construct fused or bridged heterocyclic systems. For example, an intramolecular Michael addition (IEMA) could be envisioned where a nitrogen atom of the pyrimidine ring attacks the double bond after its activation, leading to the formation of novel fused pyrimidine derivatives.

The total synthesis of natural products is a driving force for the development of new synthetic methods. rsc.org The pyrimidine moiety is a core component of numerous natural products, including the non-proteinogenic amino acid L-lathyrine. rsc.orgrsc.org The synthesis of such molecules often relies on the availability of versatile building blocks that already contain the required heterocyclic core.

This compound serves as a valuable precursor in this context. Its structure embodies both the pyrimidine core and a three-carbon chain that can be elaborated into various side chains found in natural products. General strategies in total synthesis that could leverage this intermediate include: rsc.orgnih.gov

Stereoselective Synthesis: The chiral center of the alcohol can be used to introduce stereochemistry, which is then preserved or transferred during subsequent steps of a synthesis. nih.gov

Biomimetic Synthesis: The synthesis strategy might mimic the proposed biosynthetic pathway of a natural product, and this intermediate could represent a key structural analogue to a natural precursor. rsc.org

Role in Chiral Pool and Chiral Auxiliary Strategies (derived from enantiopure forms)

The "chiral pool" is the collection of readily available, inexpensive, and enantiopure compounds from natural sources, such as amino acids and sugars, that are used as starting materials in asymmetric synthesis. wikipedia.org While this compound is not a natural product itself, its enantiopure forms, obtained through asymmetric synthesis or resolution, can be powerful additions to the synthetic chemist's chiral pool.

Once obtained in an enantiomerically pure form, (R)- or (S)-1-(pyrimidin-4-yl)prop-2-en-1-ol can be employed in two primary ways:

Chiral Building Block: The enantiopure compound is incorporated directly into the final target molecule, with its stereocenter becoming a permanent feature of the product's structure. This is a highly efficient way to introduce chirality.

Chiral Auxiliary: The enantiopure alcohol is temporarily attached to an achiral substrate. It then directs a stereoselective reaction on the substrate, after which the auxiliary is cleaved and can ideally be recovered. The allylic nature of the alcohol, combined with the pyrimidine ring, offers potential for stereocontrol in reactions like conjugate additions or cycloadditions.

| Strategy | Description | Example Application |

| Chiral Pool Building Block | The enantiopure molecule is a permanent part of the final synthetic target. wikipedia.org | Direct incorporation into a chiral drug molecule containing a pyrimidine-substituted stereocenter. |

| Chiral Auxiliary | The enantiopure molecule is temporarily attached to a substrate to direct a stereoselective reaction. | Esterification to an achiral enoate, followed by a diastereoselective Michael addition, and subsequent hydrolysis to release the chiral product. |

Ligand Precursor for Catalysis (e.g., in metal-catalyzed reactions)

The development of new ligands is crucial for advancing metal-catalyzed reactions. Ligands coordinate to a metal center, modifying its reactivity, selectivity, and stability. This compound possesses structural features that make it an attractive precursor for designing novel ligands.

The molecule contains multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. This allows it to act as a bidentate or even tridentate ligand, forming stable chelate rings with a metal center. The pyrimidine ring can provide a robust coordinating anchor, while the flexible side chain containing the hydroxyl group can fine-tune the steric and electronic environment around the metal.

Furthermore, the allyl group itself can participate in catalysis, for instance by forming π-allyl metal complexes. A ligand derived from this precursor could therefore be directly involved in the catalytic cycle of reactions like asymmetric allylic alkylation (AAA) or Heck reactions. The inherent chirality of enantiopure this compound makes it a particularly promising candidate for developing ligands for asymmetric catalysis, where the ligand's stereochemistry is transferred to the product of the reaction. nih.gov

| Potential Ligand Type | Coordination Sites | Potential Catalytic Application |

| N,O-Bidentate Ligand | Pyrimidine Nitrogen, Hydroxyl Oxygen | Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation |

| P,N-Bidentate Ligand (after derivatization) | Phosphine (derived from OH), Pyrimidine Nitrogen | Asymmetric Allylic Alkylation, Cross-Coupling Reactions |

| π-Allyl Complex | Allyl Double Bond, N/O donors | Reactions involving π-allyl intermediates |

Conclusion and Future Research Perspectives

Summary of Current Understanding

Currently, 1-(pyrimidin-4-yl)prop-2-en-1-ol is not a widely characterized compound in the scientific literature. Its properties and reactivity are inferred from the well-established chemistry of its two primary functional groups.

The Pyrimidine (B1678525) Moiety : As an electron-deficient aromatic heterocycle, the pyrimidine ring is known to be susceptible to nucleophilic substitution and can be challenging to functionalize via electrophilic aromatic substitution. wikipedia.org The nitrogen atoms decrease the ring's basicity compared to pyridine (B92270) and make C-H bonds at positions 2, 4, and 6 electron-deficient. wikipedia.org This electronic nature is key to its role in directing chemical reactions and in its interactions within biological systems. acs.orgacs.org

The Allyl Alcohol Moiety : This functional group is a versatile synthon in organic chemistry. It can undergo a wide range of transformations, including oxidation to the corresponding enone, epoxidation, isomerization, and various transition-metal-catalyzed allylic substitution reactions. nih.govnih.gov

The combination of these two groups in a single molecule suggests a rich and complex reactivity profile, offering potential for unique intramolecular interactions and transformations that are yet to be explored. The synthesis of related structures, such as pyrimidine-4-yl-ethanol derivatives, has been undertaken for applications like kinase inhibition, highlighting the pharmaceutical relevance of this structural class. nih.gov

Emerging Synthetic Challenges and Opportunities

The de novo synthesis of this compound presents both challenges and opportunities, primarily centered on achieving regioselectivity and efficiency.

Challenges:

Regiocontrol: A primary challenge is the selective formation of the 4-substituted pyrimidine isomer. Many classical pyrimidine syntheses can produce mixtures of isomers.

Functional Group Compatibility: The synthesis must be compatible with the sensitive allyl alcohol group, which can be prone to rearrangement or polymerization under harsh conditions.

Opportunities: A key synthetic strategy would involve the addition of a vinyl organometallic reagent to pyrimidine-4-carbaldehyde (B152824). This approach hinges on the efficient preparation of the aldehyde precursor. Beyond this, modern synthetic methods offer promising avenues.

Multicomponent reactions (MCRs) represent a highly efficient and sustainable approach, allowing for the rapid assembly of complex molecules from simple precursors in a single step. nih.govacs.orgfigshare.com For instance, iridium-catalyzed MCRs that construct pyrimidines from alcohols and amidines offer high regioselectivity and could potentially be adapted for this target. acs.orgorganic-chemistry.org Another area of opportunity lies in the direct C-H functionalization of the pyrimidine core, a field that has seen significant advances. researchgate.netcolab.wsrsc.org This would involve starting with a simpler pyrimidine and directly installing the prop-2-en-1-ol side chain, or a precursor, at the C4 position.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Key Reagents/Steps | Potential Advantages | Key Challenges |

| Organometallic Addition | Pyrimidine-4-carbaldehyde + Vinylmagnesium bromide | Straightforward, well-established reaction | Availability of starting aldehyde, potential for side reactions |

| Multicomponent Reaction (MCR) | Amidine, vinyl-substituted β-dicarbonyl compound | High atom economy, rapid complexity generation acs.orgnih.gov | Substrate synthesis, optimization of reaction conditions for regioselectivity |

| Direct C-H Functionalization | Pyrimidine + Prop-2-en-1-ol precursor | Step-economy, avoids pre-functionalization researchgate.net | Regioselectivity, catalyst development, harsh conditions |

| Deconstruction-Reconstruction | Start from a pre-existing pyrimidine, cleave and rebuild with the desired side chain | Diversification of complex pyrimidine scaffolds nih.gov | Multi-step, requires specific pyrimidinium salt activation |

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is poised to accelerate the exploration of this compound by predicting its properties and guiding experimental work.

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, conformational preferences, and spectroscopic signatures (NMR, IR). Such calculations are crucial for understanding the interplay between the pyrimidine ring and the allyl alcohol. Computational studies on related multicomponent reactions have been used to elucidate complex reaction mechanisms and identify rate-determining steps. nih.gov

Machine Learning (ML) and AI: The rise of machine learning offers powerful tools for predicting chemical reactivity and optimizing reaction conditions. researchgate.netucla.eduovid.com While some studies show that ML models can sometimes struggle with the nuances of heterocyclic chemistry without vast, high-quality datasets, acs.org transfer learning approaches are improving performance for less-represented reaction classes. chemrxiv.org For a novel compound like this compound, ML models could predict potential synthetic routes, forecast reaction yields, and even suggest entirely new reactions.

Table 2: Application of Computational Methods to this compound

| Computational Method | Specific Application | Relevance to Research |

| Density Functional Theory (DFT) | Calculate molecular orbitals, bond energies, transition states | Predict reactivity sites, reaction barriers, and spectroscopic data |

| Molecular Dynamics (MD) | Simulate conformational landscape and solvent interactions | Understand molecular flexibility and interactions in biological or material contexts |

| Machine Learning (ML) for Retrosynthesis | Predict viable synthetic precursors and reaction pathways | Guide synthetic planning and suggest novel, non-obvious routes chemrxiv.org |

| ML for Property Prediction | Forecast physicochemical properties (solubility, pKa) and potential bioactivity | Prioritize experimental efforts and aid in drug discovery design |

Potential for Novel Reaction Discovery and Mechanism Elucidation

The unique juxtaposition of an electron-poor pyrimidine ring and a reactive allyl alcohol creates a fertile ground for discovering novel chemical transformations. The pyrimidine ring could act as an internal directing group or electronic modulator for reactions on the allylic portion. acs.org Conversely, the alcohol could participate in intramolecular cyclizations or rearrangements involving the pyrimidine ring.

For example, intramolecular etherification could lead to novel fused heterocyclic systems. The molecule could also serve as a unique substrate for tandem reactions, where an initial transformation at one functional group triggers a subsequent reaction at the other. Mechanistic elucidation, combining experimental kinetics, isotope labeling, and computational modeling, will be essential to understand and control these potential new reactions. nih.gov

Broader Implications in Synthetic Organic Chemistry and Materials Science

The development of synthetic routes to and a deeper understanding of this compound would have implications beyond the molecule itself.

Synthetic Organic Chemistry: As a functionalized building block, this compound could provide access to a wide array of more complex molecules. The pyrimidine core is a key feature in many bioactive compounds, nih.govnih.gov and the versatile allyl alcohol handle can be readily converted into other functionalities. This makes it a valuable scaffold for creating libraries of novel compounds for drug discovery and structure-activity relationship (SAR) studies. nih.gov

Materials Science: Nitrogen heterocycles like pyrimidine are increasingly being explored for applications in optical and electronic materials. researchgate.net The presence of nitrogen atoms with lone pairs allows pyrimidines to act as effective ligands for metal coordination, opening possibilities for creating novel metal-organic frameworks (MOFs) or polymers. The conjugated system and the potential for hydrogen bonding could impart useful photophysical or self-assembly properties to materials derived from this building block. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the molecular structure of 1-(Pyrimidin-4-yl)prop-2-en-1-ol?

- Methodology : Use single-crystal X-ray diffraction to resolve bond lengths, angles, and stereochemistry. Refinement with SHELXL (via the SHELX suite) is critical for handling anisotropic displacement parameters and hydrogen bonding networks . For data processing and visualization, employ WinGX or ORTEP to generate thermal ellipsoid plots and validate geometric parameters .

Q. How can synthetic routes be designed to introduce the pyrimidin-4-yl moiety into propenol derivatives?

- Methodology : Utilize Chan–Evans–Lam coupling for N1-arylation/alkylation of pyrimidinones. Optimize conditions using Cu(II) catalysts (e.g., Cu(OAc)₂) and boronic acids in dichloromethane or THF at 60–80°C. Monitor regioselectivity via HPLC or LC-MS to confirm product purity .

Advanced Research Questions

Q. How can inconsistencies between experimental crystallographic data and computational models (e.g., DFT) be resolved?

- Methodology : Cross-validate using NMR spectroscopy (e.g., NOESY for stereochemistry) and DFT calculations (B3LYP/6-31G* level) to compare theoretical and experimental bond angles/energies. For crystallographic outliers, re-examine thermal motion parameters in SHELXL or apply twinning correction algorithms .

Q. What strategies prevent undesired side reactions (e.g., hydroxyl group oxidation or allylic isomerization) during synthesis?

- Methodology : Protect the hydroxyl group with TBS or acetyl groups prior to coupling reactions. Use inert atmospheres (N₂/Ar) and low-temperature conditions (<0°C) to stabilize the propenol chain. Post-reaction deprotection with TBAF or acidic hydrolysis ensures retention of stereochemistry .

Q. How are high-resolution crystallographic data refined for compounds with flexible substituents (e.g., the propenol chain)?

- Methodology : Apply SHELXL’s restraints (e.g., SIMU, DELU) to model disorder in flexible regions. Use UCSF Chimera to visualize electron density maps and adjust occupancy ratios for alternative conformers. Validate with R-factor convergence tests (<5% Δ) .

Q. What analytical workflows validate the biological activity of pyrimidinyl-propenol derivatives (e.g., kinase inhibition)?

- Methodology : Perform enzyme inhibition assays (e.g., JAK3 kinase) with IC₅₀ determination via fluorescence polarization. Use molecular docking (AutoDock Vina) to map interactions between the propenol hydroxyl and ATP-binding pockets. Cross-reference with SAR studies of analogous compounds (e.g., JAK inhibitors with pyrrolo[2,3-d]pyrimidine cores) .

Data Contradiction and Optimization

Q. How to address discrepancies between spectroscopic data (e.g., NMR) and computational predictions for tautomeric forms?

- Methodology : Conduct variable-temperature NMR to detect tautomeric equilibria. Compare with DFT-predicted chemical shifts (GIAO method) and adjust solvent models (PCM) for accuracy. For ambiguous cases, use X-ray charge density analysis to resolve electron distribution .

Q. What experimental parameters improve yield in Chan–Evans–Lam reactions for pyrimidinyl-propenol derivatives?

- Methodology : Screen boronic acid equivalents (1.5–2.0 eq.) and bases (Et₃N vs. K₂CO₃) to minimize homo-coupling. Use microwave-assisted synthesis (80°C, 30 min) for faster kinetics. Characterize intermediates via in-situ IR to track reaction progression .

Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.